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Ethyl propyl disulfide - 30453-31-7

Ethyl propyl disulfide

Catalog Number: EVT-293177
CAS Number: 30453-31-7
Molecular Formula: C5H12S2
Molecular Weight: 136.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl Propyl Disulfide (CH3CH2SSCH2CH2CH3) is an organosulfur compound, belonging to the class of disulfides, characterized by a sulfur-sulfur bond (S-S) within their molecular structure. [] This compound is a volatile organic compound (VOC) often found among the volatile components of various fruits, vegetables, and fermented products. [, , , ] Ethyl Propyl Disulfide contributes significantly to the characteristic aroma and flavor profiles of these food items. [, , ]

Dimethyl Disulfide

    Relevance: Dimethyl disulfide is structurally similar to ethyl propyl disulfide, sharing the disulfide functional group (S-S). Both compounds belong to the class of organic disulfides. They often co-exist in various food sources and contribute to their overall flavor profile. [, , , , , , , ]

Dimethyl Trisulfide

    Compound Description: Dimethyl trisulfide, another volatile sulfur compound, is known for its pungent and garlic-like odor. It is a significant contributor to the aroma of durian fruit. [] This compound has also been detected in fermented stinky tofu, contributing to its characteristic flavor. []

    Relevance: Dimethyl trisulfide is structurally related to ethyl propyl disulfide as both belong to the broader category of organic polysulfides, characterized by chains of sulfur atoms. This structural similarity often results in these compounds coexisting in similar natural sources, contributing to complex aroma profiles. [, , ]

Methyl Propyl Disulfide

  • Relevance: Methyl propyl disulfide shares a close structural similarity with ethyl propyl disulfide. Both compounds contain a disulfide (S-S) bond and belong to the class of organic disulfides. The only structural difference lies in the length of the alkyl chains attached to the disulfide bond. []

1-Propanethiol

    Compound Description: 1-Propanethiol, also known as propyl mercaptan, is a volatile sulfur compound. It is recognized as a significant contributor to the characteristic pungent odor of onions. Similar to other volatile sulfur compounds, the concentration of 1-propanethiol is reduced during food processing, as exemplified by freeze-drying in onions. []

    Relevance: 1-Propanethiol is considered related to ethyl propyl disulfide as they are both volatile sulfur compounds that contribute to the overall aroma of Allium vegetables like onions. While 1-Propanethiol belongs to the thiol class due to its -SH group, its presence is often linked to the presence of disulfides like ethyl propyl disulfide in similar natural sources. [, , ]

Dipropyl Disulfide

  • Relevance: Dipropyl disulfide is structurally similar to ethyl propyl disulfide due to the presence of the disulfide (S-S) bond, categorizing them both as organic disulfides. They differ only in the length of alkyl chains attached to the sulfur atoms. The presence of both compounds in onions further strengthens their relatedness in contributing to characteristic aromas. [, ]

Dipropyl Trisulfide

  • Relevance: Dipropyl trisulfide shares a structural similarity with ethyl propyl disulfide as both belong to the category of organic polysulfides, characterized by chains of sulfur atoms. In this case, both have a three sulfur atom chain. Their common presence in onions further highlights their relatedness in contributing to the overall aroma profile. []

Allyl Methyl Sulfide

    Compound Description: Allyl methyl sulfide, a volatile sulfur compound, is a notable component of garlic. It contributes to the distinct flavor profile of garlic. []

    Relevance: Allyl methyl sulfide is grouped with ethyl propyl disulfide under the broader category of volatile sulfur compounds found in Allium species. Although structurally different, with allyl methyl sulfide being a sulfide (R-S-R) and ethyl propyl disulfide being a disulfide (R-S-S-R), their frequent co-existence in Allium vegetables and their contribution to aroma makes them related in a broader sense. [, ]

S-allylmercaptocysteine (CySSA)

    Compound Description: S-allylmercaptocysteine is a cysteine derivative where the sulfur atom of cysteine forms a disulfide bond with an allyl group. This compound exhibits notable biological activities, including potent anti-inflammatory and cancer preventive properties. In vitro studies suggest that CySSA achieves these effects by inducing quinone reductase (QR), a representative phase II enzyme, and inhibiting nitric oxide (NO) production. [, ]

    Relevance: S-allylmercaptocysteine (CySSA) is a cysteine disulfide conjugate of allyl thiosulfinate, which is structurally similar to ethyl propyl disulfide, both containing the disulfide (S-S) bond. These compounds are classified as organic disulfides and potentially share similar metabolic pathways. [, ]

S-allylmercaptoglutathione (GSSA)

    Compound Description: S-allylmercaptoglutathione, similar to CySSA, is a glutathione conjugate where the sulfur atom of glutathione forms a disulfide bond with an allyl group. This compound also demonstrates potent biological activities, including the induction of quinone reductase (QR) and the inhibition of nitric oxide (NO) production. These effects point towards its potential as a cancer preventive and anti-inflammatory agent. [, ]

    Relevance: S-allylmercaptoglutathione (GSSA) is the glutathione disulfide conjugate of allyl thiosulfinate, which shares structural similarities with ethyl propyl disulfide through the disulfide (S-S) bond. This makes them members of the organic disulfides class, suggesting potential similarities in their metabolic fate. [, ]

Overview

Ethyl propyl disulfide is an organic compound classified as a disulfide, with the molecular formula C5H12S2\text{C}_5\text{H}_{12}\text{S}_2 and a CAS number of 30453-31-7. This compound is notable for its presence in various natural sources, including certain plants such as Azadirachta indica (neem) and Allium cepa (onion) . Ethyl propyl disulfide is primarily recognized for its unique odor and potential applications in flavoring and fragrance industries.

Source and Classification

Ethyl propyl disulfide is classified under the category of organic disulfides. It is derived from the combination of ethyl and propyl groups linked by a disulfide bond. The compound can be isolated from natural sources or synthesized through various chemical methods. Its occurrence in plants indicates its role in biochemical processes, possibly contributing to the aroma and flavor profiles of these species .

Synthesis Analysis

Methods

Ethyl propyl disulfide can be synthesized through several methods, including:

  1. Direct Reaction: The synthesis typically involves the reaction of alkali metal alkenes or alkenyl halides with alkyl substituted disulfur or trisulfur halides. For instance, the reaction can be depicted as follows:
    R1S2R2+R3XR1S2R2R3+HX\text{R}_1\text{S}_2\text{R}_2+\text{R}_3\text{X}\rightarrow \text{R}_1\text{S}_2\text{R}_2\text{R}_3+\text{HX}
    where R1R_1 is ethyl, R2R_2 is propyl, and XX represents a halogen .
  2. Vapor/Liquid Chromatography: This method is often used to analyze the purity and composition of the synthesized product, confirming the structure via mass spectrometry and nuclear magnetic resonance (NMR) data .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. The use of solvents such as diethyl ether may facilitate the reaction process .

Molecular Structure Analysis

Data

  • Molecular Weight: 120.22 g/mol
  • Boiling Point: Approximately 168.8 °C at 760 mmHg .
  • Melting Point: Estimated at -93.5 °C .
Chemical Reactions Analysis

Ethyl propyl disulfide participates in various chemical reactions typical of disulfides, including oxidation and reduction processes. For example:

  1. Oxidation: Disulfides can be oxidized to form sulfoxides or sulfones.
  2. Reduction: They can also be reduced to thiols under specific conditions.

These reactions are significant in synthetic organic chemistry and biochemistry, where disulfides play critical roles in protein folding and stability .

Mechanism of Action

The mechanism of action for ethyl propyl disulfide primarily involves its interaction with biological systems. Disulfides are known to affect cellular signaling pathways by modifying protein thiols, which can lead to changes in enzyme activity or receptor function.

Process

  • When ethyl propyl disulfide enters a biological system, it may undergo reduction to form thiols.
  • These thiols can then participate in various biochemical reactions, influencing metabolic pathways.

Data suggest that similar compounds exhibit toxicity through disruption of cellular redox balance, which could be relevant for assessing safety in applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.0 g/cm³ .
  • Solubility: Ethyl propyl disulfide is generally soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Ethyl propyl disulfide is stable under normal conditions but can decompose under extreme temperatures or in the presence of strong oxidizing agents.
  • It exhibits characteristic odors associated with sulfur compounds, which can be leveraged in flavoring applications.
Applications

Ethyl propyl disulfide has several scientific uses:

  1. Flavoring Agent: Its distinctive aroma makes it suitable for use in food products.
  2. Fragrance Industry: Utilized as a fragrance component due to its pleasant scent profile.
  3. Biochemical Research: Employed in studies investigating the role of sulfur compounds in biological systems.

Properties

CAS Number

30453-31-7

Product Name

Ethyl propyl disulfide

IUPAC Name

1-(ethyldisulfanyl)propane

Molecular Formula

C5H12S2

Molecular Weight

136.3 g/mol

InChI

InChI=1S/C5H12S2/c1-3-5-7-6-4-2/h3-5H2,1-2H3

InChI Key

SNGRPWPVGSSZGV-UHFFFAOYSA-N

SMILES

CCCSSCC

Solubility

Soluble in non-polar solvents; insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCCSSCC

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